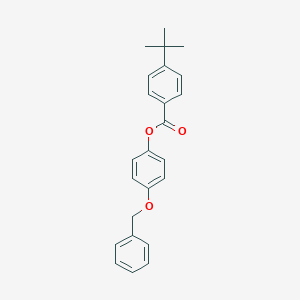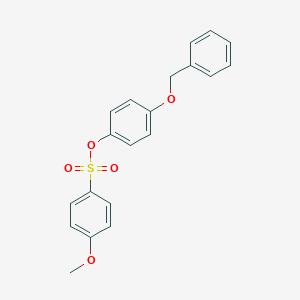
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones and carboxylic acids. This compound is characterized by the presence of a benzoyl group, a chloro-substituted aniline moiety, and a butanoic acid chain. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline. This intermediate is then reduced to 4-chloro-2-aminobenzene.
Acylation: The 4-chloro-2-aminobenzene is acylated with benzoyl chloride to form 2-benzoyl-4-chloroaniline.
Knoevenagel Condensation: The 2-benzoyl-4-chloroaniline is then subjected to a Knoevenagel condensation reaction with succinic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anilines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzoyl and chloroanilino moieties may interact with enzymes or receptors, leading to modulation of biological processes. The compound’s effects can be attributed to its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-(2-Benzoyl-4-fluoroanilino)-4-oxobutanoic acid: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Benzoyl-4-bromoanilino)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of chlorine.
4-(2-Benzoyl-4-methoxyanilino)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
4-(2-benzoyl-4-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLDTEVDXXXCLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(butylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B403639.png)




![N-{4-[(1E)-1-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B403649.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]acetohydrazide](/img/structure/B403651.png)

![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B403655.png)

![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B403657.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B403658.png)

